![molecular formula C21H19N3O3S B2517032 N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-62-1](/img/structure/B2517032.png)
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
The compound “N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a derivative of thiazole carboxamide . It is part of a novel series of methoxyphenyl thiazole carboxamide derivatives that have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .
Synthesis Analysis
The compound was synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system (3.5:1.5). The solid product had a melting point of 156–158 °C and a yield of 66.7% .Molecular Structure Analysis
The molecular structure of the compound was analyzed using density functional theory (DFT). This analysis was used to evaluate the compound’s chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Chemical Reactions Analysis
The compound has shown potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .Physical And Chemical Properties Analysis
The compound has a melting point of 156–158 °C . Its IR (FTIR/FTNIR-ATR) value is 1664.89 cm−1 for the amide carbonyl (C = O) .Scientific Research Applications
Antimicrobial Applications
The compound and its derivatives have been explored as potential scaffolds for the development of new antimicrobial candidates. They have shown promising results against multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .
Anti-inflammatory and Analgesic Applications
Thiazole derivatives, which include the compound , have been observed to exhibit significant anti-inflammatory and analgesic activity . This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
COX Inhibitors
The compound has been evaluated for its cyclooxygenase (COX) suppressant properties . The results revealed that the synthesized molecules have potent inhibitory activities against COX enzymes, making them potential candidates for the development of selective COX-2 inhibitors .
Cytotoxic Properties
The compound has been evaluated for its cytotoxic properties. Some derivatives of the compound showed moderate activities against certain cancer cell lines .
Antifungal Applications
The compound and its derivatives have shown broad-spectrum antifungal activity against drug-resistant Candida strains .
Drug Development
The compound has been used in the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives . These derivatives have been evaluated for their selectivity towards COX-1 and COX-2, and their cytotoxicity, making them potential candidates for drug development .
Mechanism of Action
Target of Action
The primary targets of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling . Additionally, this compound has shown potent inhibitory activities against Gram-positive bacteria and drug-resistant pathogenic fungi .
Mode of Action
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . Furthermore, it exhibits antimicrobial activity by targeting multidrug-resistant pathogens .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The compound’s inhibitory activities against cox enzymes and its antimicrobial effects suggest that it may have good bioavailability .
Result of Action
The inhibition of COX enzymes by N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its antimicrobial activity results in the inhibition of growth of multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .
Future Directions
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXYWLYNWENCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
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